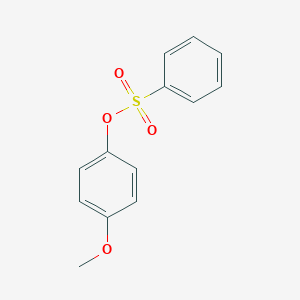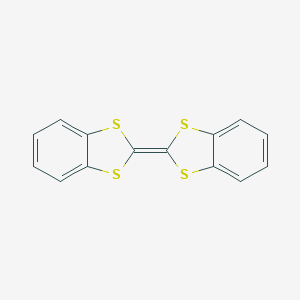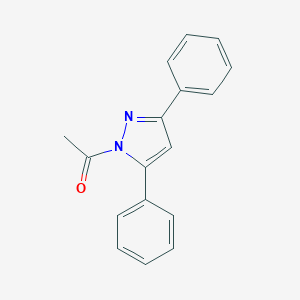
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- involves the inhibition of various signaling pathways, including the PI3K/AKT and MAPK pathways. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. The compound also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
Effets Biochimiques Et Physiologiques
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to have various biochemical and physiological effects. Studies have shown that the compound inhibits the growth of cancer cells and induces cell death. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has several advantages for lab experiments, including its potential therapeutic applications in various diseases and its ability to inhibit the growth of cancer cells and induce cell death. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
The potential therapeutic applications of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- have generated interest in exploring its future directions. Some potential future directions include the development of novel analogs with improved solubility and reduced toxicity, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- for therapeutic purposes.
Conclusion:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- is a chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further research is needed to fully understand the potential of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- for therapeutic purposes.
Méthodes De Synthèse
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- can be synthesized using various methods, including the reaction of 2-aminobenzophenone with cyclohexanone and thioacetic acid followed by the reaction with cinnamaldehyde. Another method involves the reaction of 2-aminobenzophenone with cyclohexanone and thioacetic acid followed by the reaction with cinnamaldehyde and formaldehyde. The yield of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- using these methods is reported to be around 70-80%.
Applications De Recherche Scientifique
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. Studies have shown that Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- inhibits the growth of cancer cells and induces cell death. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
Numéro CAS |
172984-45-1 |
|---|---|
Nom du produit |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- |
Formule moléculaire |
C27H28N2OS |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
3-benzyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H28N2OS/c1-2-17-31-26-28-24-22-14-8-7-13-21(22)18-27(15-9-4-10-16-27)23(24)25(30)29(26)19-20-11-5-3-6-12-20/h2-3,5-8,11-14H,1,4,9-10,15-19H2 |
Clé InChI |
WGVBVZVEBONNDD-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canonique |
C=CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Autres numéros CAS |
172984-45-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



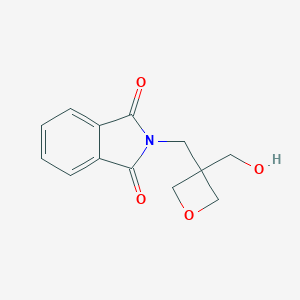
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
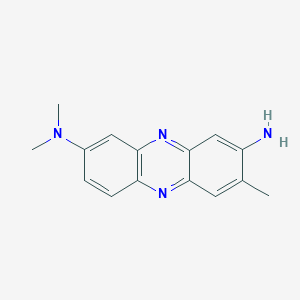
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
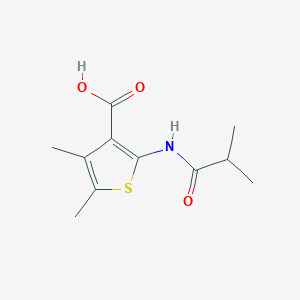
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
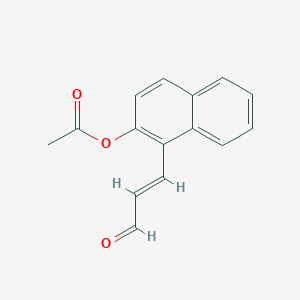
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
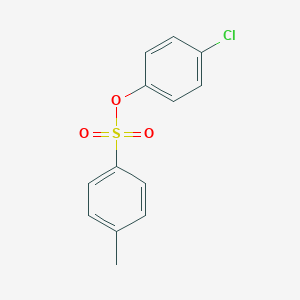
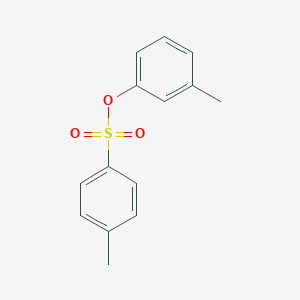
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
